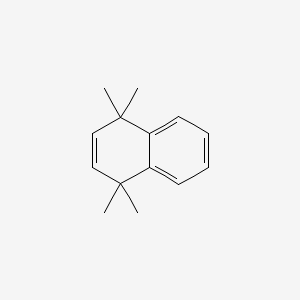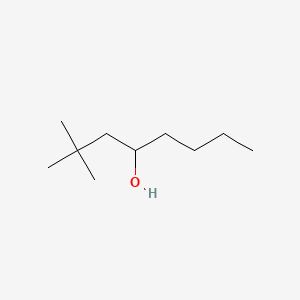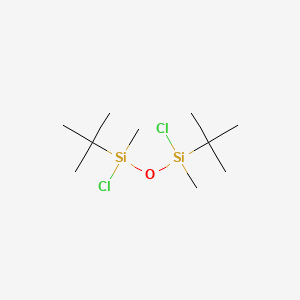
Disiloxane, 1,3-dichloro-1,3-bis(1,1-dimethylethyl)-1,3-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Disiloxane, 1,3-dichloro-1,3-bis(1,1-dimethylethyl)-1,3-dimethyl- is a chemical compound belonging to the organosilicon family. It is characterized by the presence of silicon-oxygen bonds and is widely used in various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Disiloxane, 1,3-dichloro-1,3-bis(1,1-dimethylethyl)-1,3-dimethyl- typically involves the reaction of chlorosilanes with alcohols or other nucleophiles. The reaction conditions often require the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the silicon-oxygen bonds.
Industrial Production Methods
In industrial settings, the production of this compound is usually carried out in large-scale reactors where precise control of temperature and pressure is maintained. The use of high-purity starting materials and advanced purification techniques ensures the production of high-quality Disiloxane, 1,3-dichloro-1,3-bis(1,1-dimethylethyl)-1,3-dimethyl-.
Chemical Reactions Analysis
Types of Reactions
Disiloxane, 1,3-dichloro-1,3-bis(1,1-dimethylethyl)-1,3-dimethyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into silanes.
Substitution: The chlorine atoms in the compound can be substituted with other nucleophiles, such as alkoxides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alcohols and amines. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions include silanols, siloxanes, and substituted silanes, which have various applications in different industries.
Scientific Research Applications
Disiloxane, 1,3-dichloro-1,3-bis(1,1-dimethylethyl)-1,3-dimethyl- has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other organosilicon compounds.
Biology: Employed in the development of biocompatible materials and as a component in drug delivery systems.
Medicine: Investigated for its potential use in medical devices and implants due to its biocompatibility.
Industry: Utilized in the production of silicone-based materials, coatings, and adhesives.
Mechanism of Action
The mechanism by which Disiloxane, 1,3-dichloro-1,3-bis(1,1-dimethylethyl)-1,3-dimethyl- exerts its effects involves the interaction of its silicon-oxygen bonds with various molecular targets. These interactions can lead to the formation of stable complexes or the modification of existing chemical structures, thereby influencing the properties and behavior of the compound in different applications.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Disiloxane, 1,3-dichloro-1,3-bis(1,1-dimethylethyl)-1,3-dimethyl- include:
Hexamethyldisiloxane: Another organosilicon compound with similar properties but different reactivity.
Tetramethyldisiloxane: A related compound with fewer methyl groups, leading to different chemical behavior.
Octamethylcyclotetrasiloxane: A cyclic siloxane with unique structural properties.
Uniqueness
What sets Disiloxane, 1,3-dichloro-1,3-bis(1,1-dimethylethyl)-1,3-dimethyl- apart from these similar compounds is its specific substitution pattern, which imparts unique reactivity and stability. This makes it particularly valuable in applications where precise control over chemical properties is required.
Properties
CAS No. |
72259-76-8 |
|---|---|
Molecular Formula |
C10H24Cl2OSi2 |
Molecular Weight |
287.37 g/mol |
IUPAC Name |
tert-butyl-(tert-butyl-chloro-methylsilyl)oxy-chloro-methylsilane |
InChI |
InChI=1S/C10H24Cl2OSi2/c1-9(2,3)14(7,11)13-15(8,12)10(4,5)6/h1-8H3 |
InChI Key |
PYBCWXIIQNWNGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(O[Si](C)(C(C)(C)C)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[6-(2-Ethoxyethoxy)-3,4-dihydronaphthalen-1(2H)-ylidene]hydroxylamine](/img/structure/B14463158.png)

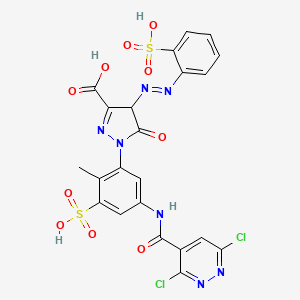
![2-[(Chloromethyl)amino]ethan-1-ol](/img/structure/B14463173.png)
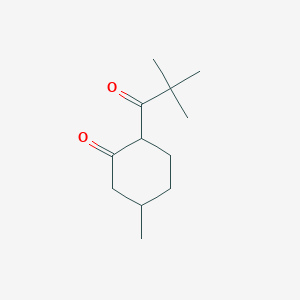
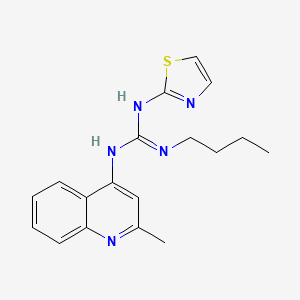

![[[4-(4-diazonioimino-3-methylcyclohexa-2,5-dien-1-ylidene)-2-methylcyclohexa-2,5-dien-1-ylidene]hydrazinylidene]azanide](/img/structure/B14463190.png)
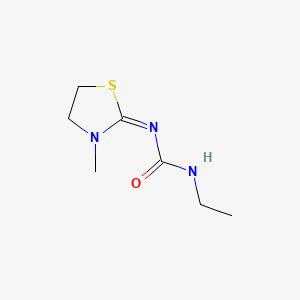
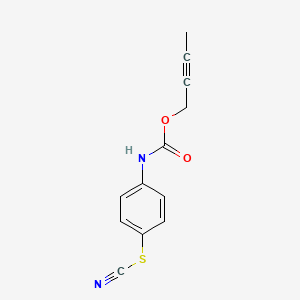
![Ethyl (2-pentyl-2-azaspiro[5.5]undec-8-en-1-yl)acetate](/img/structure/B14463198.png)
